molecular formula C24H30O5 B1666799 Beraprost CAS No. 88430-50-6

Beraprost

货号: B1666799
CAS 编号: 88430-50-6
分子量: 398.5 g/mol
InChI 键: CTPOHARTNNSRSR-APJZLKAGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beraprost is an organic heterotricyclic compound that is (3aS,8bS)-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan in which the hydrogens at positions 1R, 2R and 5 are replaced by (3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl, hydroxy and 3-carboxypropyl groups, respectively. It is a prostaglandin receptor agonist which is approved to treat pulmonary arterial hypertension in Asia. It has a role as a vasodilator agent, a platelet aggregation inhibitor, an antihypertensive agent, a prostaglandin receptor agonist and an anti-inflammatory agent. It is a monocarboxylic acid, an organic heterotricyclic compound, a secondary alcohol, a secondary allylic alcohol and an enyne. It is a conjugate acid of a this compound(1-).
This compound is a synthetic analogue of prostacyclin, under clinical trials for the treatment of pulmonary hypertension. It is also being studied for use in avoiding reperfusion injury.

作用机制

Beraprost, also known as 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoic acid, is a synthetic analogue of prostacyclin . It has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .

Target of Action

This compound primarily targets prostacyclin membrane receptors . These receptors play a crucial role in the regulation of vascular tone and platelet aggregation .

Mode of Action

This compound acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca 2+ from intracellular storage sites . This reduction in the influx of Ca 2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Biochemical Pathways

The binding of this compound to prostacyclin receptors leads to a decrease in intracellular calcium levels, which in turn causes vasodilation and inhibition of platelet aggregation . These effects are likely to involve relaxation of vascular smooth cells, inhibition of platelet aggregation, dispersion of existing platelet aggregates, inhibition of chemotaxis and cell proliferation, and cytoprotective effects .

Pharmacokinetics

This compound is administered orally and has a bioavailability of 50–70% . The elimination half-life of this compound is approximately 35–40 minutes . The metabolism of this compound is currently unknown .

Result of Action

This compound has vasodilatory , antiplatelet , and cytoprotective effects . It is generally well tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . In patients with intermittent claudication, significant benefits of this compound compared with placebo were reported in a randomized clinical trial .

生物活性

Beraprost sodium (BPS) is a synthetic analog of prostaglandin I2 (PGI2) that has gained attention for its diverse biological activities, particularly in the context of cardiovascular health and bone metabolism. This article synthesizes findings from various studies to elucidate the mechanisms through which this compound exerts its effects, supported by data tables and case studies.

This compound functions primarily through its vasodilatory and antiplatelet properties, which are mediated by the activation of specific receptors. The biological activity of this compound can be categorized into several key areas:

  • Bone Health : this compound has been identified as a significant regulator of bone formation and resorption. It promotes the differentiation of mouse bone mesenchymal stem cells (M-BMSCs) via the PI3K–AKT signaling pathway, enhancing osteoblastogenesis while inhibiting osteoclastogenesis in a RANKL-dependent manner .
  • Pulmonary Hypertension : In models of experimental pulmonary hypertension (PH), this compound treatment has demonstrated a reduction in pulmonary artery pressure and structural remodeling, indicating its potential as a therapeutic agent for PH .
  • Cardiac Fibrosis : Research indicates that this compound inhibits cardiac fibroblast proliferation through activation of the IP receptor, suggesting a role in preventing cardiac remodeling .

1. Bone Metabolism Studies

A study focused on the effects of this compound on bone health revealed that it significantly enhances osteogenic potential. The following table summarizes key findings from this research:

ParameterControl GroupThis compound TreatmentSignificance
ALP Activity (U/L)1535p < 0.01
Mineralization (Alizarin Red S)LowHighp < 0.01
RANKL mRNA ExpressionHighLowp < 0.05

The study also noted that this compound treatment resulted in decreased levels of RANKL protein in M-BMSCs, correlating with reduced osteoclast activity and improved bone density in p53 knockout mice models .

2. Pulmonary Hypertension Case Study

In an experimental study involving hypoxic rats, the administration of this compound led to significant improvements in pulmonary artery structure and function:

MeasurementBaseline (mmHg)After this compound (mmHg)Significance
Pulmonary Artery Pressure4530p < 0.01
Right Ventricular Hypertrophy Index (RVHI)0.50.3p < 0.05

This indicates that this compound not only alleviates symptoms but also reverses some pathological changes associated with PH .

科学研究应用

Pulmonary Arterial Hypertension

Beraprost has been primarily studied for the treatment of PAH, a condition characterized by high blood pressure in the pulmonary arteries, leading to right heart failure if untreated.

  • Efficacy : In a randomized, double-blind, placebo-controlled trial involving 130 patients with NYHA functional class II and III PAH, this compound significantly improved exercise capacity as measured by the 6-minute walk test (6-MW) over 12 weeks. The mean improvement was 25.1 meters compared to placebo (p=0.036) . Furthermore, the Borg Dyspnea Index improved by -0.94 (p=0.009), indicating enhanced symptom relief .
  • Long-term Use : A 12-month study involving 116 patients showed that this compound reduced disease progression markers at six months (p=0.002) and improved walking distance at three and six months . However, benefits appeared to diminish over time.

Intermittent Claudication

This compound has also been evaluated for its effectiveness in treating intermittent claudication, a condition characterized by muscle pain due to inadequate blood flow during exercise.

  • Clinical Findings : The BERCI-2 study demonstrated that administration of this compound (40 μg three times daily) for six months significantly increased both pain-free walking distance and maximum walking distance compared to placebo .

Safety Profile

Common side effects associated with this compound include headache, flushing, jaw pain, diarrhea, leg pain, and nausea. These adverse effects often limit dose titration during treatment .

Case Studies

Several case studies have highlighted the effectiveness of this compound in diverse patient populations:

  • Primary Pulmonary Hypertension : A specific subgroup analysis indicated that patients with primary pulmonary hypertension experienced a mean improvement of 46.1 meters in the 6-MW test .
  • Associated Conditions : Patients with PAH related to connective tissue diseases or congenital heart defects also benefited from treatment but showed less pronounced improvements compared to those with primary pulmonary hypertension .

Summary Table of Clinical Trials

StudyPopulationDurationPrimary EndpointResults
ALPHABET Study130 PAH patients12 weeksChange in 6-MW distance+25.1 m (p=0.036)
Long-term Study116 PAH patients12 monthsDisease progressionReduced progression at 6 months (p=0.002)
BERCI-2 StudyIntermittent claudication patients6 monthsWalking distancesIncreased pain-free and maximum distances

属性

Key on ui mechanism of action

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation.

CAS 编号

88430-50-6

分子式

C24H30O5

分子量

398.5 g/mol

IUPAC 名称

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1

InChI 键

CTPOHARTNNSRSR-APJZLKAGSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

手性 SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

规范 SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

88475-69-8 (hydrochloride salt)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost
Reactant of Route 2
Beraprost
Reactant of Route 3
Beraprost
Reactant of Route 4
Beraprost
Reactant of Route 5
Reactant of Route 5
Beraprost
Reactant of Route 6
Beraprost

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。